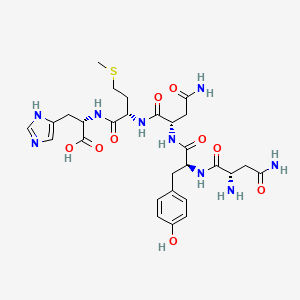
H-Asn-Tyr-Asn-Met-His-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Asn-Tyr-Asn-Met-His-OH is a peptide composed of five amino acids: asparagine, tyrosine, asparagine, methionine, and histidine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Asn-Tyr-Asn-Met-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Asn-Tyr-Asn-Met-His-OH can undergo various chemical reactions, including:
Oxidation: Tyrosine and methionine residues are susceptible to oxidation.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can oxidize methionine to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution
Major Products Formed
Oxidation: Methionine sulfoxide, tyrosine dimer.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with substituted amino acids.
Aplicaciones Científicas De Investigación
Peptides like H-Asn-Tyr-Asn-Met-His-OH have diverse applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their roles in cellular signaling and protein interactions.
Medicine: Explored as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
The mechanism of action of peptides like H-Asn-Tyr-Asn-Met-His-OH involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, tyrosine residues can participate in phosphorylation events, which are critical for signal transduction pathways. The peptide’s structure allows it to bind to target proteins, modulating their activity and influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
H-Asn-Tyr-Asn-Gln-Pro-Asn-Ser: A similar peptide with a different sequence.
H-Tyr-Phe-Val-Phe-OH: Another peptide with tyrosine but different amino acids.
Uniqueness
H-Asn-Tyr-Asn-Met-His-OH is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic applications. The presence of methionine and histidine residues can influence its reactivity and binding affinity to target proteins .
This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
251325-04-9 |
|---|---|
Fórmula molecular |
C28H39N9O9S |
Peso molecular |
677.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C28H39N9O9S/c1-47-7-6-18(25(42)37-21(28(45)46)9-15-12-32-13-33-15)34-27(44)20(11-23(31)40)36-26(43)19(8-14-2-4-16(38)5-3-14)35-24(41)17(29)10-22(30)39/h2-5,12-13,17-21,38H,6-11,29H2,1H3,(H2,30,39)(H2,31,40)(H,32,33)(H,34,44)(H,35,41)(H,36,43)(H,37,42)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
NXWSDCRCIDFTEI-SXYSDOLCSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
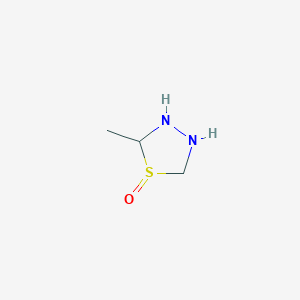
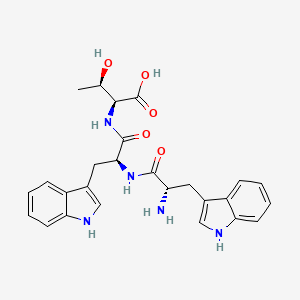

![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

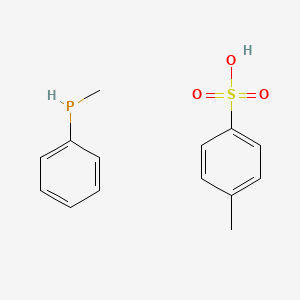
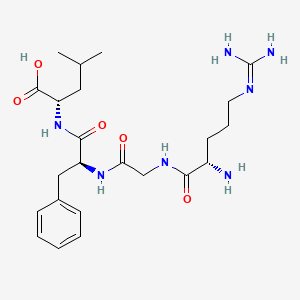


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
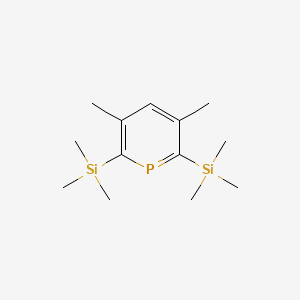
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
